molecular formula C11H12BrFO3 B1418491 Methyl 4-(4-bromo-2-fluorophenoxy)butanoate CAS No. 1096852-55-9

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate

Cat. No. B1418491
CAS RN: 1096852-55-9
M. Wt: 291.11 g/mol
InChI Key: QZJFQHBBSKMCFF-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromo-2-fluorophenoxy)butanoate” is a chemical compound with the molecular formula C11H12BrFO3 . It is a derivative of butanoic acid, where the 4th carbon atom is connected to a (4-bromo-2-fluorophenoxy) group .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-bromo-2-fluorophenoxy)butanoate” consists of a butanoate backbone with a (4-bromo-2-fluorophenoxy) group attached to the 4th carbon atom . The molecule has a molecular weight of 291.114 Da .

Scientific Research Applications

Development of Photoswitchable Materials

The compound plays a significant role in the integration of azobenzenes into photoswitchable materials . Azobenzenes are known for their fast trans to cis isomerization, making them ideal for applications that require rapid response to light stimuli. This includes advanced sensors and molecular switches.

Pharmaceutical Research

In medical research, Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is explored for its potential in drug development. Its unique chemical structure allows for the synthesis of various pharmaceutical intermediates.

Environmental Studies

This compound is also utilized in environmental studies. Its properties can be applied to the synthesis of chemicals that interact with pollutants or aid in the development of environmentally friendly materials.

Industrial Applications

In the industrial sector, the compound’s unique reactivity is harnessed for creating specialized coatings or materials that require specific chemical modifications.

Material Science

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate: contributes to material science by providing a building block for the synthesis of complex molecules that can be used in the fabrication of new materials with desired physical properties.

Organic Synthesis

It serves as a reagent in organic synthesis, particularly in reactions involving benzylic positions, which are pivotal for constructing complex organic molecules .

Analytical Chemistry

Lastly, the compound is valuable in analytical chemistry for the preparation of standards and reagents used in various analytical techniques to understand chemical composition and structure .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through processes such as free radical bromination, nucleophilic substitution, or oxidation .

Action Environment

The action, efficacy, and stability of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other compounds or enzymes that could interact with Methyl 4-(4-bromo-2-fluorophenoxy)butanoate.

properties

IUPAC Name

methyl 4-(4-bromo-2-fluorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFQHBBSKMCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-bromo-2-fluorophenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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